molecular formula C22H27FN2O3S B4890297 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide

Cat. No. B4890297
M. Wt: 418.5 g/mol
InChI Key: HNUOHPWQWUHTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of glycine receptor antagonists and has been studied extensively for its pharmacological properties and mechanism of action.

Mechanism of Action

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide acts as a competitive antagonist of glycine receptors. Glycine receptors are ionotropic receptors that are activated by the neurotransmitter glycine, which is the major inhibitory neurotransmitter in the spinal cord and brainstem. By blocking the glycine receptors, this compound reduces the inhibitory tone in the central nervous system, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the amplitude of inhibitory postsynaptic potentials in spinal cord neurons, leading to an increase in the excitability of these neurons. This compound has also been shown to reduce the frequency of spontaneous inhibitory postsynaptic currents in hippocampal neurons, leading to an increase in the excitability of these neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide is its potency as a glycine receptor antagonist. This compound has been shown to be highly effective in blocking glycine receptors, making it a valuable tool for studying the physiological and pharmacological properties of these receptors. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are a number of future directions for research on N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide. One area of research is the development of more potent and selective glycine receptor antagonists for use in the treatment of neurological disorders. Another area of research is the investigation of the role of glycine receptors in various physiological and pathological processes, including pain, sleep, and addiction. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide involves the reaction of 4-methylbenzylamine with cyclohexyl isocyanate to form the corresponding urea. The urea is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonylurea intermediate. The final product is obtained by reacting the sulfonylurea intermediate with glycine in the presence of a base.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent antagonist of glycine receptors, which are involved in the regulation of neuronal excitability in the central nervous system. This compound has been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and schizophrenia.

properties

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3S/c1-17-7-9-18(10-8-17)15-24-22(26)16-25(20-5-3-2-4-6-20)29(27,28)21-13-11-19(23)12-14-21/h7-14,20H,2-6,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUOHPWQWUHTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.